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JA-Acc

Cat. No.: B12407846
M. Wt: 293.36 g/mol
InChI Key: TVRBFBSVUYCAKT-ARJAWSKDSA-N
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Description

Significance of Conjugated Phytohormones in Plant Regulation

Phytohormone conjugation involves the covalent attachment of a hormone to another molecule, such as amino acids, sugars, or other small compounds. This process is a crucial mechanism for regulating the endogenous levels of biologically active hormones in plants. tandfonline.comusp.brtandfonline.com Conjugation can serve multiple functions, including:

Storage: Conjugates can act as inactive storage forms from which active hormones can be released through enzymatic hydrolysis when needed. tandfonline.comusp.brtandfonline.com

Transport: Conjugation can facilitate the transport of hormones within the plant. tandfonline.comnih.gov

Deactivation: Conjugation can be a pathway for irreversible deactivation and detoxification of excess hormones. usp.br

The formation and hydrolysis of conjugates contribute to maintaining hormone homeostasis and fine-tuning hormonal signaling in response to developmental cues and environmental changes. usp.brtandfonline.com While the storage function of conjugates of hormones like auxins, gibberellins (B7789140), and cytokinins is well-recognized, the biological roles of conjugates of other hormones, including jasmonic acid and ethylene (B1197577) (via its precursor ACC), are still being actively investigated. tandfonline.comtandfonline.com The discovery of JA-Acc highlights the potential for conjugation to regulate the availability and activity of both jasmonates and ethylene precursors. nih.govnih.gov

Overview of 1-Aminocyclopropane-1-carboxylic Acid (ACC) Derivatives in Plant Systems

1-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid that serves as the direct and limiting precursor for ethylene biosynthesis in plants. frontiersin.orgwikipedia.orgnih.gov ACC is synthesized from S-adenosyl-L-methionine (SAM) by the enzyme ACC synthase (ACS) and is converted to ethylene by ACC oxidase (ACO). frontiersin.orgwikipedia.orgmdpi.com Beyond its role as an ethylene precursor, there is growing evidence suggesting that ACC itself may have ethylene-independent signaling roles. frontiersin.orgwikipedia.orgfrontiersin.org

Plants can metabolize ACC into various derivatives through conjugation. Three well-characterized ACC conjugates in plants are:

1-Malonyl-ACC (MACC): Formed by ACC-N-malonyl transferase (AMT). MACC is often the most abundant ACC conjugate and is considered a major deactivation product, although its hydrolysis back to ACC has been observed. nih.govfrontiersin.orgnih.govresearchgate.net

γ-Glutamyl-ACC (GACC): Formed by γ-glutamyl-transpeptidase (GGT). GACC is also found in plant tissues, but its exact biological role in regulating ACC availability or ethylene biosynthesis is still being investigated. nih.govfrontiersin.orgnih.govresearchgate.net

Jasmonyl-ACC (this compound): Formed by the enzyme jasmonic acid resistance 1 (JAR1). nih.govmedchemexpress.comnih.gov

The formation of these conjugates, including this compound, provides a mechanism for plants to regulate the pool of free ACC available for ethylene production. nih.govfrontiersin.orgnih.gov Additionally, the conjugation of ACC can potentially influence the levels of the conjugating molecule, such as jasmonic acid in the case of this compound, suggesting a role in coordinating the levels of multiple hormones or their precursors. nih.govnih.gov The study of these ACC derivatives is crucial for a comprehensive understanding of ACC metabolism and its multifaceted roles in plant physiology, extending beyond its function solely as an ethylene precursor. nih.govfrontiersin.orgnih.gov

Detailed Research Findings on this compound

Research has established the presence of this compound in plant tissues and provided insights into its formation and potential functions. This compound was discovered through techniques such as gas chromatography-mass spectrometry (GC-MS) analysis of plant extracts. nih.govnih.govnih.gov

Formation of this compound: The enzyme Jasmonic Acid Resistance 1 (JAR1), known for conjugating JA to amino acids like isoleucine to form the biologically active JA-Ile, has been shown to catalyze the formation of this compound in vitro. nih.govnih.govnih.gov However, studies in Arabidopsis thaliana have revealed that levels of this compound were surprisingly higher in jar1 mutants compared to wild-type plants. nih.govnih.govnih.gov This observation suggests that while JAR1 can synthesize this compound, other enzyme(s) might also be involved in this compound metabolism or that JAR1 might play a role in its turnover in vivo. nih.govnih.gov

Occurrence in Plants: this compound has been detected in significant quantities in plant tissues, such as Arabidopsis leaves. nih.govnih.gov For instance, one study reported this compound levels of 18.4 pmole g⁻¹ fresh weight in wild-type Arabidopsis leaves. nih.govnih.gov

Biological Activity and Proposed Roles: Initial physiological experiments investigating the effect of exogenous this compound application have provided clues about its potential function. While this compound can inhibit root growth in Arabidopsis, this inhibition appears to be primarily mediated through the ethylene signaling pathway rather than the jasmonate signaling pathway. nih.govmedchemexpress.comnih.govnih.gov Studies using jasmonate signaling mutants (coi1) showed little resistance to this compound, indicating its effect is independent of COI1-mediated jasmonate responses. nih.govnih.govnih.gov Conversely, ethylene signaling mutants (etr1) and double mutants (etr1 jar1) exhibited strong resistance to this compound-induced root inhibition, suggesting that the ACC moiety of this compound is likely responsible for increased ethylene production, leading to the observed root growth inhibition. nih.govnih.govnih.gov

These findings suggest that this compound itself may not be a primary active jasmonate signal but rather a molecule that can influence hormonal crosstalk. nih.govmedchemexpress.comnih.gov A proposed role for this compound is to serve as a modulator of the interaction between the ethylene and jasmonic acid pathways. nih.govmedchemexpress.com The synthesis of this compound could potentially coregulate the availability of both ACC for ethylene biosynthesis and JA for the formation of active jasmonate signals like JA-Ile. nih.govnih.gov Conversely, the hydrolysis of this compound could provide precursors for both pathways. nih.gov

Data Table:

While extensive quantitative data specifically on this compound levels under various conditions are still emerging, the following table summarizes key findings regarding its occurrence and the effect of jar1 mutation on its levels in Arabidopsis leaves, based on available research.

CompoundPlant GenotypeTissueApproximate Level (pmole g⁻¹ FW)Reference
This compoundWild TypeLeaves18.4 nih.govnih.gov
This compoundjar1 mutantLeaves~36.8 (approx. twofold higher) nih.govnih.gov

Note: The value for jar1 mutant is an approximation based on the reported "twofold higher" level compared to wild type. nih.govnih.gov

The exact molecular and biochemical mechanisms underlying this compound function and its precise role in hormonal crosstalk require further investigation. nih.gov However, its identification and the initial research findings highlight its potential significance as a regulatory molecule at the intersection of jasmonate and ethylene signaling. nih.govmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO4 B12407846 JA-Acc

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

1-[[2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H23NO4/c1-2-3-4-5-12-11(6-7-13(12)18)10-14(19)17-16(8-9-16)15(20)21/h3-4,11-12H,2,5-10H2,1H3,(H,17,19)(H,20,21)/b4-3-

InChI Key

TVRBFBSVUYCAKT-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CC1C(CCC1=O)CC(=O)NC2(CC2)C(=O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)NC2(CC2)C(=O)O

Origin of Product

United States

Discovery and Initial Characterization of Jasmonyl Acc

Historical Context of ACC Derivative Identification

The study of ACC derivatives has a history rooted in understanding ethylene (B1197577) biosynthesis and metabolism in plants. ACC was identified as the immediate precursor to ethylene in the late 1970s. frontiersin.orgoup.com Shortly thereafter, the first conjugated form of ACC, malonyl-ACC (MACC), was discovered in the early 1980s. kuleuven.befrontiersin.org MACC is formed by the enzyme ACC-N-malonyl transferase (AMT) and is considered a major derivative, often found at higher levels than ACC itself in some plant tissues. kuleuven.befrontiersin.org A second derivative, γ-glutamyl-ACC (GACC), was later identified in tomato extracts in the mid-1990s. frontiersin.orgnih.gov GACC is formed through the action of γ-glutamyl-transpeptidase (GGT). frontiersin.orgnih.gov These discoveries established that ACC could be metabolized into conjugated forms, suggesting mechanisms for regulating the pool of available ACC and potentially influencing ethylene production. frontiersin.orgfrontiersin.org The identification of JA-ACC in the early 2000s added another layer of complexity to the known ACC conjugates, highlighting a potential link between jasmonate and ethylene signaling. frontiersin.orgnih.govfrontiersin.org

Methodologies for Initial Detection (e.g., Gas Chromatography-Mass Spectrometry)

The initial detection and identification of this compound, as with other plant hormones and their conjugates, heavily relied on advanced analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.netnih.gov GC-MS is a powerful tool that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, allowing for the detection and quantification of specific compounds within complex biological extracts.

In the case of this compound, researchers screened for amino acid conjugates of jasmonic acid using GC-MS. nih.govfrontiersin.org This approach involved extracting compounds from plant tissues, often from model organisms like Arabidopsis thaliana. nih.govfrontiersin.orgresearchgate.net The extracted compounds were then typically derivatized to make them volatile enough for GC analysis and to enhance their detection by MS. nih.gov The separated compounds eluting from the GC column were then fragmented in the mass spectrometer, producing characteristic mass spectra that could be compared to libraries or standards of known compounds for identification. nih.gov

The application of GC-MS allowed for the quantification of various jasmonic acid conjugates in plant tissues. nih.govresearchgate.net While several amino acid conjugates of JA were quantified, this compound was also detected and its presence in Arabidopsis leaves was confirmed using this methodology. nih.govresearchgate.netnih.gov The mass spectrum of the compound eluting at the same retention time as a chemically synthesized this compound standard provided crucial evidence for its identification in plant extracts. nih.gov

Identification as a Jasmonic Acid-ACC Conjugate

The identification of the compound as a jasmonic acid-ACC conjugate was a significant step in understanding its nature and potential biological role. This identification was primarily based on the analytical data obtained through techniques like GC-MS, coupled with biochemical and genetic evidence.

Initial screening efforts using GC-MS to identify jasmonic acid conjugates in Arabidopsis led to the detection of a compound that exhibited a mass spectrum consistent with a conjugate of jasmonic acid and ACC. nih.govnih.gov Further confirmation involved comparing the chromatographic and spectral properties of the compound isolated from plant tissue with those of chemically synthesized this compound. nih.gov The identical elution time and fragmentation pattern in the mass spectrometer between the plant-derived compound and the synthetic standard provided strong evidence for its structural identity as jasmonyl-ACC. nih.gov

Biochemical studies further supported this identification by demonstrating that the enzyme JASMONATE RESISTANT 1 (JAR1), known to catalyze the formation of jasmonic acid-amino acid conjugates, was capable of forming this compound in vitro. nih.govfrontiersin.orgresearchgate.net Although interestingly, levels of this compound were observed to be higher in jar1 mutants compared to wild-type plants, suggesting the involvement of other potential conjugating enzymes in vivo. nih.govresearchgate.net

The identification of this compound as a conjugate of jasmonic acid and ACC was a novel finding that suggested a potential molecular link or "crosstalk" between the jasmonate and ethylene signaling pathways, both of which are crucial in plant growth, development, and stress responses. nih.govnih.govusp.br

Table 1: Abundance of this compound and other JA Conjugates in Arabidopsis Seedlings

CompoundAbundance (pmole g⁻¹ FW)Genotype
JA-Ile29.6Wild Type
JA-Ile< 7-fold lower than WTjar1 alleles
JA-LeuLow levelsBoth
JA-ValLow levelsBoth
JA-PheLow levelsBoth
This compound18.4Wild Type
This compoundTwofold higher than WTjar1 mutants

Data derived from research findings on Arabidopsis seedlings. researchgate.net

This table illustrates the relative abundance of this compound compared to other JA-amino acid conjugates in Arabidopsis seedlings and highlights the unexpected observation regarding this compound levels in jar1 mutants.

Table 2: Known ACC Conjugates in Plants

ConjugatePrecursor MoleculesForming Enzyme
Malonyl-ACC (MACC)ACC, Malonyl-CoAACC-N-malonyl transferase (AMT)
γ-Glutamyl-ACC (GACC)ACC, Glutathione (B108866) (GSH)γ-Glutamyl-transpeptidase (GGT)
Jasmonyl-ACC (this compound)Jasmonic Acid (JA), ACCJasmonic acid resistance 1 (JAR1)

Biosynthesis and Enzymology of Jasmonyl Acc

Enzymatic Formation by JASMONATE RESISTANT 1 (JAR1)

The enzyme primarily responsible for the formation of JA-amino acid conjugates, including JA-ACC, is JASMONATE RESISTANT 1 (JAR1). JAR1 is an ATP-dependent JA-amido synthetase belonging to the GH3 family of proteins. mdpi.comnih.govarabidopsis.org It catalyzes the adenylation of the carboxyl group of JA, activating it for subsequent conjugation with amino acids. uni-hohenheim.denih.gov While JAR1 is best known for conjugating JA to isoleucine (Ile) to form the biologically active jasmonoyl-L-isoleucine (JA-Ile), it has also been shown to form conjugates with other amino acids, such as valine (Val), leucine (B10760876) (Leu), and phenylalanine (Phe), as well as with ACC, in vitro. nih.govuni-hohenheim.deuniprot.orgnih.gov

Although JAR1 can synthesize this compound in vitro, studies in jar1 mutants have shown surprisingly higher levels of this compound compared to wild-type plants. nih.govfrontiersin.orguni-hohenheim.dearabidopsis.orgnih.govresearchgate.net This observation suggests the existence of at least one additional JA-conjugating enzyme in Arabidopsis that contributes to this compound formation or that JAR1 may negatively regulate this compound accumulation in vivo. nih.govuni-hohenheim.deresearchgate.net

Substrate Specificity of JAR1 in this compound Synthesis

JAR1 exhibits substrate specificity in its conjugation activity. While it can form conjugates with several amino acids and ACC in vitro, JA-Ile is the predominant conjugate found in plants and is the only one consistently and significantly reduced in jar1 mutants. nih.govuni-hohenheim.denih.gov This indicates that JAR1 has a strong preference for isoleucine as a substrate in vivo for the production of the primary bioactive JA conjugate, JA-Ile. uni-hohenheim.de

Despite the in vitro capacity of JAR1 to form this compound, the elevated levels of this compound in jar1 mutants suggest that JAR1 may not be the primary enzyme responsible for this compound synthesis in planta, or that its activity somehow influences the accumulation of this compound indirectly. nih.govfrontiersin.orguni-hohenheim.dearabidopsis.orgnih.govresearchgate.net The precise substrate specificity of JAR1 towards ACC in the complex cellular environment of a plant cell, compared to its specificity for isoleucine, requires further investigation.

Regulation of JAR1 Activity and Expression in Planta

JAR1 activity and expression are subject to regulation in plants, responding to various developmental and environmental cues. frontiersin.org As a member of the GH3 family, JAR1 is known to be an auxin-induced gene. nih.govarabidopsis.org Its expression can be rapidly induced by auxin. frontiersin.org

JAR1 plays a role in integrating light and JA signaling, acting as a negative regulator in shade signaling. frontiersin.org Simulated shade has been shown to reduce JAR1 protein accumulation. frontiersin.org Additionally, multiple photoreceptors, including phyA, and different hormones, such as auxin and JAs themselves, can regulate JAR1 levels. frontiersin.org

Transcriptional analysis has shown that JAR1 gene expression can be transiently upregulated in response to stimuli like methyl jasmonate treatment. oup.com Overexpression of JAR1 can lead to increased JA-Ile content and altered plant development, including stunted growth and delayed flowering, as well as enhanced tolerance to drought stress. researchgate.netuni-bonn.denih.gov Conversely, jar1 mutants with reduced JAR1 expression show increased sensitivity to methyl jasmonate and are more susceptible to drought. researchgate.netnih.gov

The activity of JAR1 is also influenced by the availability of its substrates and co-substrates, such as ATP and amino acids. mdpi.com The interplay between JAR1 and other enzymes in the JA biosynthetic and catabolic pathways contributes to a complex regulatory network governing plant responses. mdpi.com

Precursor Pool Dynamics: Jasmonic Acid and ACC Availability

The availability of the precursors, Jasmonic Acid (JA) and ACC, is crucial for the synthesis of this compound. JA biosynthesis begins with the release of fatty acids from cell membranes, which are then metabolized through a series of enzymatic steps in the plastids and peroxisomes. nih.govmdpi.comnih.gov This process can lead to a rapid increase in JA levels, known as the "JA burst," in response to stimuli like wounding. nih.gov

ACC is the direct precursor of the plant hormone ethylene (B1197577) and is synthesized from S-adenosyl-L-methionine (SAM) by the enzyme ACC-synthase (ACS). frontiersin.orgnih.gov ACC levels are tightly regulated as it is a key control point for ethylene production. ACC can also be metabolized into other conjugates, such as 1-malonyl-ACC (MACC) and γ-glutamyl-ACC (GACC). frontiersin.orgnih.gov

The synthesis of this compound might serve as a mechanism to coregulate the availability of both JA and ACC. nih.govfrontiersin.orguni-hohenheim.de By conjugating JA and ACC, the plant could potentially influence the pools of both molecules, impacting both JA-Ile biosynthesis (which requires free JA) and ethylene production (which requires free ACC). nih.govfrontiersin.orgfrontiersin.orguni-hohenheim.de Conversely, the hydrolysis of this compound could potentially release free JA and ACC, supplying precursors for their respective signaling pathways. nih.gov The observation that this compound levels are higher in jar1 mutants suggests a complex relationship between JAR1 activity and the dynamics of the JA and ACC precursor pools. nih.govfrontiersin.orguni-hohenheim.dearabidopsis.orgnih.govresearchgate.net

The interplay between JA and ethylene signaling is well-established in various plant processes, including root growth inhibition. frontiersin.orgnih.govfrontiersin.org this compound itself has been shown to inhibit root growth in Arabidopsis, and this inhibition appears to be dependent on the ethylene signaling pathway, suggesting that the ACC moiety of this compound might be responsible for increased ethylene production. frontiersin.orgnih.gov This highlights the potential role of this compound as a modulator of the crosstalk between the ethylene and jasmonic acid pathways. frontiersin.orgnih.govmedchemexpress.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound101719054
Jasmonic Acid5281166
ACC632
Jasmonoyl-L-isoleucine (JA-Ile)6438501
1-malonyl-ACC (MACC)185730
γ-glutamyl-ACC (GACC)93781

Data Table Example (Illustrative based on search findings):

Metabolism and Homeostasis of Jasmonyl Acc

Interplay with Other ACC Conjugates (e.g., Malonyl-ACC, γ-Glutamyl-ACC)

ACC, a key precursor in ethylene (B1197577) biosynthesis, can be conjugated with various metabolites in plants, including malonyl-ACC (MACC), γ-glutamyl-ACC (GACC), and jasmonyl-ACC (JA-ACC). mdpi.comresearchgate.netnih.govfrontiersin.org These conjugation processes are proposed to contribute to the regulation of the active pool of ACC, thereby helping to maintain ACC homeostasis in response to diverse environmental conditions. researchgate.net

MACC is formed by ACC-N-malonyl transferase (AMT), a reaction requiring malonyl-CoA. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov GACC is formed by γ-glutamyl-transpeptidase (GGT), which requires glutathione (B108866) (GSH). researchgate.netnih.govfrontiersin.orgfrontiersin.orgnih.gov this compound is formed through the activity of the enzyme jasmonic acid resistance 1 (JAR1). researchgate.netnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov

While MACC is reported as the most abundant ACC conjugate in some plant tissues like ripening tomato fruit, this compound is noted as the second most abundant JA conjugate detected in Arabidopsis leaves. frontiersin.orgfrontiersin.org The formation of these conjugates, including this compound, can regulate the availability of ACC for conversion into ethylene, thus influencing ethylene biosynthesis levels. nih.govfrontiersin.org This linkage between the precursors of ethylene (ACC) and a form related to the active jasmonate signal (jasmonoyl-isoleucine, JA-Ile, which is also formed by JAR1) suggests a potential mechanism for coordinating the responses mediated by both hormones. frontiersin.orgarabidopsis.org

Data on the relative abundance of ACC conjugates can vary depending on the plant species, tissue type, and developmental stage or environmental conditions.

ACC ConjugateEnzyme ResponsibleRequired Cofactor(s)Relative Abundance (Example: Arabidopsis leaves)Potential Role
Malonyl-ACC (MACC)ACC-N-malonyl transferase (AMT)Malonyl-CoAMost abundant (in some tissues like tomato fruit) frontiersin.orgfrontiersin.orgACC pool regulation, Ethylene control nih.govfrontiersin.org
γ-Glutamyl-ACC (GACC)γ-Glutamyl-transpeptidase (GGT)Glutathione (GSH)VariableACC pool regulation, Ethylene control nih.govfrontiersin.org, potentially osmotic stress response researchgate.net
Jasmonyl-ACC (this compound)Jasmonic acid resistance 1 (JAR1)Not explicitly stated for this compound formation by JAR1, but JAR1 is an adenylate-forming enzyme arabidopsis.orgnih.govSecond most abundant JA conjugate frontiersin.orgfrontiersin.orgACC pool regulation, Ethylene control nih.govfrontiersin.org, potentially biotic/abiotic stress response researchgate.net, root growth inhibition nih.gov

Mechanisms of this compound Hydrolysis and Deconjugation

While the formation of this compound by JAR1 is established researchgate.netnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov, detailed mechanisms specifically for the hydrolysis or deconjugation of this compound back to its constituent jasmonic acid and ACC are less extensively described in the provided search results compared to the formation process.

Generally, ester hydrolysis, which involves the cleavage of an ester bond, can occur via acid-catalyzed or base-catalyzed mechanisms. ucoz.comchemistrysteps.com Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen followed by nucleophilic attack by water. chemistrysteps.comchemguide.co.ukmdpi.com Base-catalyzed hydrolysis (saponification) involves nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate and subsequent cleavage. chemistrysteps.commdpi.com These general mechanisms for ester hydrolysis provide a framework, but the specific enzymatic pathways and regulation for this compound deconjugation in plants would require further investigation.

Some studies indicate that MACC can be reconverted into ACC, suggesting that deconjugation mechanisms exist for ACC conjugates. frontiersin.orgfrontiersin.org Given the dynamic nature of metabolic pools, it is plausible that a mechanism for this compound deconjugation exists to release ACC or JA as needed by the plant. However, the specific enzymes and detailed biochemical steps involved in this compound hydrolysis are not clearly elucidated in the provided information.

Contribution of this compound to Overall ACC Pool Regulation

This compound, along with other ACC conjugates like MACC and GACC, plays a role in regulating the size of the active ACC pool. mdpi.comfrontiersin.orguni.luwikidata.orgwikipedia.orgfishersci.no By conjugating ACC, plants can sequester it in an inactive form, thus limiting the amount of ACC available for conversion into ethylene by ACC oxidase (ACO). nih.govfrontiersin.org This conjugation serves as a mechanism to control the rate of ethylene biosynthesis. nih.govfrontiersin.org

The dynamic balance between ACC synthesis, its conversion to ethylene, conjugation, and deconjugation is crucial for maintaining ACC homeostasis and fine-tuning hormonal responses. mdpi.com The formation of this compound by JAR1 contributes to this regulatory network by diverting ACC into a conjugated form. researchgate.netnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov The accumulation of this compound can therefore influence the availability of free ACC, potentially impacting ethylene production and downstream signaling. nih.govfrontiersin.org

Genetic Perturbations Affecting this compound Levels (e.g., jar1 mutants)

Genetic studies, particularly those involving mutations in the JAR1 gene, have provided insights into the role of JAR1 in this compound formation and the consequent effects on this compound levels. JAR1 is a jasmonate-amido synthetase that catalyzes the formation of jasmonoyl-isoleucine (JA-Ile), a biologically active conjugate crucial for initiating the canonical jasmonate signaling pathway. arabidopsis.orgnih.gov JAR1 is also responsible for the formation of this compound. researchgate.netnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov

Mutations in the JAR1 locus, such as the jar1-1 mutant, lead to reduced levels of JAR1 protein activity. frontiersin.org Interestingly, studies have shown that levels of this compound were higher in the leaves of jar1 mutants compared to wild-type plants. nih.gov This seemingly counterintuitive observation suggests complex regulatory mechanisms. While JAR1 forms this compound, its primary role in forming the active JA-Ile conjugate might indirectly influence feedback loops or other pathways that affect this compound levels. For instance, reduced JA-Ile in jar1 mutants could alter JA signaling and potentially impact the availability of substrates or the activity of other enzymes involved in this compound metabolism.

Molecular and Cellular Mechanisms of Jasmonyl Acc Action

Ethylene-Dependent Signaling Pathways Modulated by JA-ACC

This compound has been shown to influence ethylene-dependent processes, particularly root growth inhibition in Arabidopsis. nih.govchemsrc.commedchemexpress.com Studies using ethylene (B1197577) signaling mutants like etr1-1 have indicated that this compound-induced root inhibition is dependent on the ethylene signaling pathway. nih.govfrontiersin.org This suggests that the ACC moiety within this compound is likely converted to ethylene, leading to the observed root growth response. nih.govfrontiersin.org

The interaction between JA and ethylene signaling is complex, involving both synergistic and antagonistic effects depending on the specific physiological process. oup.comnih.gov While JA and ethylene can synergistically induce defense gene expression, JA can also repress ethylene-induced responses like apical hook formation. oup.comnih.gov this compound, as a molecule linking these two pathways, is hypothesized to play a role in this intricate modulation. nih.gov

Ethylene-Independent Signaling Roles of ACC Conjugates

Beyond its role in regulating ethylene biosynthesis by sequestering ACC, conjugation of ACC, including the formation of this compound, may also generate novel signaling molecules that act independently of ethylene. nih.gov ACC itself has been shown to have ethylene-independent signaling roles in various plant processes, such as root elongation and cell wall function. nih.govmdpi.com

While this compound's ethylene-independent signaling roles are less characterized compared to its influence on ethylene-dependent pathways, the existence of ACC conjugates like malonyl-ACC (MACC) and γ-glutamyl-ACC (GACC) further supports the concept of ACC derivatives having signaling functions beyond ethylene metabolism. nih.govmdpi.comfrontiersin.org Research indicates that this compound inhibits root growth in Arabidopsis independently of jasmonic acid signaling, suggesting a mechanism that does not solely rely on the canonical JA pathway. chemsrc.commedchemexpress.com

Interactions with Ethylene Receptors and Signaling Components (e.g., EIN3/EIL1, ETR1-1)

The ethylene signaling pathway involves a cascade initiated by ethylene binding to receptors located in the endoplasmic reticulum, such as ETR1. frontiersin.orgfrontiersin.org This binding inactivates the receptors, leading to the derepression of downstream signaling components, including the stabilization and nuclear accumulation of the transcription factors EIN3 and EIL1. oup.comfrontiersin.orgfrontiersin.org These transcription factors then regulate the expression of ethylene-responsive genes. frontiersin.orgmdpi.com

Genetic studies involving ethylene signaling mutants, such as etr1-1 and ein3 eil1, have provided insights into how this compound might interact with this pathway. The insensitivity of etr1-1 and etr1-1 jar1-1 mutants to this compound-induced root growth inhibition suggests that this compound's effect on root elongation is mediated through the ethylene signaling pathway, requiring functional ethylene receptors and downstream components like EIN3/EIL1. nih.govfrontiersin.org

Furthermore, interactions between components of the JA and ethylene signaling pathways, such as the physical interaction between JA-activated MYC2 and ethylene-stabilized EIN3/EIL1, highlight potential points of convergence where this compound could exert influence. oup.comnih.gov These interactions can lead to mutual repression of transcriptional activities, contributing to the antagonistic effects observed between JA and ethylene in certain contexts. oup.comnih.gov

Unidentified Downstream Signaling Components and Pathways

Despite progress in understanding the interaction between this compound, ethylene, and JA signaling, the complete molecular and biochemical mechanisms of this compound function remain unclear. nih.gov While it is evident that this compound can influence ethylene-dependent processes, the precise downstream signaling components and pathways specifically activated or modulated by this compound, particularly in ethylene-independent contexts, require further investigation.

The possibility of additional, yet-to-be-discovered ACC conjugates also suggests the potential for novel signaling molecules and pathways related to ACC metabolism. nih.govnih.gov Identifying specific receptors or binding proteins for this compound, if they exist, would be crucial for elucidating its signaling mechanisms.

Impact on Gene Expression and Transcriptional Regulation

This compound's influence on plant physiology is ultimately mediated through changes in gene expression and transcriptional regulation. Given its connection to both JA and ethylene pathways, this compound is likely to impact the expression of genes regulated by these hormones.

The interaction between JA and ethylene signaling components, such as MYC2 and EIN3/EIL1, directly affects the transcription of target genes. MYC2, a key transcription factor in JA signaling, can repress the transcriptional activity of EIN3/EIL1, which are central regulators of ethylene responses. oup.comnih.gov This reciprocal repression contributes to the antagonistic effects on genes controlled by both pathways. oup.comnih.gov For instance, JA-activated MYC2 negatively regulates EIN3/EIL1 functions through mechanisms including physical interaction and induction of EBF1 expression, which promotes EIN3/EIL1 degradation. oup.com

While direct studies on the specific transcriptional targets of this compound are limited, its involvement in modulating the crosstalk between JA and ethylene suggests it can indirectly influence the expression of genes known to be regulated by these interacting pathways, such as those involved in defense responses (e.g., PDF1.2) and developmental processes (e.g., HLS1, ERF1). oup.comnih.gov Further research is needed to specifically identify genes whose expression is directly or indirectly regulated by this compound.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound (Jasmonyl-ACC)101719054 nih.gov
ACC (1-aminocyclopropane-1-carboxylic acid)6326 nih.gov
Ethylene6325 uniprot.org
EIN3 (ETHYLENE INSENSITIVE3)-
EIL1 (EIN3-LIKE1)-
ETR1 (ETHYLENE RESPONSE 1)-

Note: PubChem CIDs for specific protein entries like EIN3, EIL1, and ETR1 are not typically assigned in the same way as for small molecules. Protein identifiers are found in databases like UniProt.

Data Table: Effect of this compound on Root Growth in Arabidopsis Mutants

TreatmentWild Type Root Growthcoi1-35 Root Growthetr1-1 Root Growthetr1-1 jar1-1 Root Growth
ControlNormalNormalNormalNormal
This compoundInhibitedInhibitedInsensitiveInsensitive

This table is based on research findings indicating that this compound inhibits root growth in a manner dependent on ethylene signaling but independent of JA signaling, as observed in specific Arabidopsis mutants.

Biological Functions of Jasmonyl Acc in Plant Physiology

Role in Hormonal Cross-Talk between Ethylene (B1197577) and Jasmonic Acid Pathways

JA-ACC serves as a critical molecular link in the intricate cross-talk between the ethylene (ET) and jasmonic acid (JA) signaling pathways. nih.govmedchemexpress.com Its very structure, a conjugate of jasmonic acid and the ethylene precursor ACC, positions it as a key modulator controlling the availability of signaling molecules for both pathways. oup.com The formation of this compound is catalyzed by the JA-amino synthetase JAR1 (JASMONATE RESISTANT 1). nih.govresearchgate.net

The conjugation of JA to ACC to form this compound can be seen as a mechanism to regulate hormone homeostasis. By sequestering ACC into this conjugate, the plant can limit the amount of ACC available for conversion into ethylene. mdpi.com Conversely, the hydrolysis of this compound can release both JA and ACC, potentially activating both signaling cascades. oup.com This dynamic control allows the plant to fine-tune its responses to various developmental cues and environmental stresses where both JA and ethylene play a role. frontiersin.orgnih.gov

Genetic studies have shown that the physiological effects of this compound, such as root inhibition, are channeled through the ethylene signaling pathway, involving key components like ETR1 (ETHYLENE RESPONSE 1). nih.gov This indicates that the ACC released from this compound is biologically active and triggers ethylene responses. The interaction is complex, with JA and ET sometimes acting synergistically, for instance in defense against certain pathogens, and at other times antagonistically, such as in the regulation of apical hook development. oup.comnih.gov this compound acts as a pivotal molecule at the intersection of these interactions, influencing which pathway's effects predominate. nih.gov

Table 2: this compound as a Modulator of JA-ET Hormonal Crosstalk

Process Role of this compound Key Signaling Components Potential Outcome
Hormone Homeostasis Sequesters/releases JA and ACC JAR1 (synthesis) nih.gov Regulation of JA-Ile and Ethylene pools oup.com
Signal Transduction Releases ACC to activate ET pathway ETR1 nih.gov Ethylene-mediated responses (e.g., root growth inhibition) nih.gov
Pathway Interaction Modulates balance between JA and ET signals JAZ proteins, EIN3/EIL1, MYC2 frontiersin.orgnih.gov Synergistic or antagonistic physiological effects oup.com

Influence on Plant Developmental Processes

Through its role in modulating the balance between jasmonic acid and ethylene, this compound indirectly influences a wide array of plant developmental processes. Both JA and ethylene are fundamental regulators of plant growth from germination to senescence. nih.govnih.gov

Jasmonic acid signaling is involved in processes such as seed germination, root development, stamen and flower development, and tuber formation. nih.govnih.gov Ethylene is also crucial for seed germination, leaf expansion, and flower development, among other processes. mdpi.comfrontiersin.org The formation and breakdown of this compound can therefore be seen as a regulatory node that helps coordinate these events. For example, by controlling the amount of active signaling molecules, this compound can influence the timing and extent of developmental transitions that are co-regulated by both hormones.

The enzyme responsible for this compound synthesis, JAR1, also produces the biologically active form of jasmonate, JA-Isoleucine (JA-Ile). oup.com The relative synthesis of JA-Ile versus this compound could therefore shift the plant's response towards JA-dominant or ethylene-dominant signaling, impacting development accordingly.

Table 3: Developmental Processes Influenced by JA and Ethylene Crosstalk

Developmental Stage Role of Jasmonic Acid (JA) Role of Ethylene (ET) Potential Influence of this compound
Seed Germination Regulatory role nih.gov Promotes germination mdpi.com Modulates hormonal balance for germination timing
Root System Development Inhibits primary root, promotes lateral roots frontiersin.org Inhibits primary root researchgate.net Fine-tunes root architecture nih.gov
Flower Development Regulates stamen development nih.gov Involved in development and senescence nih.gov Coordinates timing of floral maturation
Leaf Expansion General growth regulation nih.gov Regulates expansion frontiersin.org Balances growth promotion and inhibition signals

Regulatory Functions in Plant Senescence and Abscission

Plant senescence and abscission are genetically programmed processes heavily influenced by both jasmonic acid and ethylene. nih.govresearchgate.net Both hormones are generally considered promoters of senescence, and their signaling pathways are intricately linked in controlling the timing and progression of this final developmental stage. frontiersin.orgfrontiersin.org

Jasmonic acid levels have been observed to increase in senescing leaves, and exogenous application of JA can accelerate senescence and the expression of senescence-associated genes (SAGs). frontiersin.orgfrontiersin.orgnih.gov Similarly, ethylene has long been recognized as a key hormone that promotes senescence and the abscission of leaves and flowers. nih.gov The regulation of senescence often involves key ethylene signaling components like EIN2 and EIN3/EIL1, which have been shown to be necessary for JA-induced senescence, highlighting the deep integration of these two pathways. frontiersin.org

This compound, by modulating the availability of precursors for both JA and ethylene signaling, likely plays a role in the fine-tuning of these processes. The balance between JA and ethylene signals can determine the rate of senescence. frontiersin.org For instance, the synthesis of this compound could potentially slow the production of ethylene, thereby delaying senescence until the appropriate developmental or environmental cues are received. Conversely, its breakdown could provide a coordinated pulse of both senescence-promoting signals. This regulation is crucial for processes like nutrient remobilization from senescing leaves to other parts of the plant.

Table 4: Role of JA and Ethylene in Senescence and Abscission

Process Effect of Jasmonic Acid (JA) Effect of Ethylene (ET) Implied Regulatory Role of this compound
Leaf Senescence Promotes; levels increase in old leaves frontiersin.orgnih.gov Promotes; induces SAGs nih.gov Modulates the timing and rate of senescence by controlling JA/ET balance frontiersin.org
Floral Organ Abscission Accelerates abscission frontiersin.org Promotes abscission nih.gov Coordinates the hormonal signals leading to organ shedding
Gene Expression Induces expression of SAGs frontiersin.org Induces expression of SAGs frontiersin.org Influences the transcriptional network of senescence by regulating hormone levels

Interactions with Other Phytohormone Pathways

Synergistic and Antagonistic Interactions with Ethylene (B1197577) Signaling

Jasmonates and ethylene are recognized as essential hormones for plant defense against necrotrophic fungi, often acting synergistically in these responses. nih.gov This synergy can be observed in the interdependent induction of pathogen-responsive genes like PLANT DEFENSIN 1.2 (PDF1.2). nih.gov However, JA and ethylene also exhibit antagonistic interactions. For instance, JA can repress ethylene-induced apical hook formation, while ethylene can inhibit JA-controlled wounding responses. nih.gov

The conjugation of JA and ACC to form JA-Acc is a mechanism that can influence the balance between JA and ethylene signaling. nih.gov this compound exists in Arabidopsis leaf extracts. nih.gov Physiological experiments indicate that, unlike JA or ACC, this compound is inactive in inhibiting root elongation. nih.gov This suggests that the formation or hydrolysis of this compound can regulate the availability of JA and ACC for conversion into their active forms, JA-Ile and ethylene, respectively, thereby adding a layer of regulation to JA-ethylene signal interactions. nih.gov

The complex synergistic and antagonistic interactions between ethylene and JA signaling are mediated, in part, by key transcription factors such as EIN3/EIL1 and MYC2. nih.gov These interactions can occur at the level of transcriptional regulation and protein stability, influencing downstream gene expression and ultimately shaping plant responses. nih.gov

Interrelationships with Jasmonic Acid Signaling (e.g., MYC2, JAZ)

The jasmonate signaling pathway is primarily mediated by the bioactive conjugate JA-Ile, which is formed by the enzyme JAR1 (JASMONATE RESISTANT 1), a JA-amino synthetase. nih.govfishersci.ca In the absence of a JA signal, JAZ (JASMONATE ZIM-DOMAIN) proteins act as repressors, interacting with and inhibiting transcription factors like MYC2. nih.govfishersci.cawikipedia.org Upon perception of the JA-Ile signal, the SCFCOI1 ubiquitin ligase complex, which includes the receptor COI1 (CORONATINE INSENSITIVE1), targets JAZ proteins for degradation via the 26S proteasome pathway. fishersci.cawikipedia.org This degradation releases MYC2, allowing it to activate or repress the expression of downstream JA-responsive genes, mediating various plant processes including growth, development, and defense. fishersci.cafishersci.ca

This compound is also a conjugate formed by JAR1 and is detected in Arabidopsis leaves. uni.lu While JA-Ile is the primary bioactive form, the existence and formation of this compound by the same enzyme that produces the active signal suggests a potential regulatory role for this compound within the jasmonate pathway, possibly by affecting the pool of available JA or influencing the activity of JAR1. uni.lu However, research indicates that this compound itself may be physiologically inactive in certain contexts, such as root elongation inhibition, suggesting a role distinct from that of the active JA-Ile. nih.gov

Cross-Regulation with Auxin Metabolism (indirectly via ACC)

Auxin and ethylene exhibit significant crosstalk, influencing various aspects of plant growth and development, including root elongation and apical hook formation. wikipedia.org Ethylene can regulate auxin biosynthesis and transport, and conversely, auxin can regulate ethylene production. wikipedia.orgthegoodscentscompany.com

This compound's connection to auxin metabolism appears to be indirect, primarily through its relationship with ACC. ACC is the direct precursor to ethylene, and its levels are tightly regulated. uni.luwikipedia.org ACC can be conjugated to various molecules, including JA, to form this compound, as well as 1-malonyl-ACC (MACC) and γ-glutamyl-ACC (GACC). uni.lu These conjugations regulate the availability of ACC for ethylene biosynthesis, thus providing a mechanism to control ethylene levels. uni.lu Since ethylene interacts extensively with auxin signaling and metabolism, this compound's ability to influence ACC availability indirectly impacts the complex crosstalk between ethylene and auxin. wikipedia.orgthegoodscentscompany.com While ACC itself is also emerging as a signaling molecule with ethylene-independent roles, the specific involvement of this compound in these ethylene-independent ACC functions and their interaction with auxin signaling requires further investigation. uni.lu

Integration with other Phytohormone Networks

The interactions between phytohormones form a complex regulatory network that governs plant responses to diverse stimuli. Beyond ethylene and jasmonate signaling, this compound's influence extends to other pathways through its modulation of JA and ACC/ethylene levels. Phytohormones such as cytokinins, brassinosteroids, abscisic acid (ABA), and gibberellins (B7789140) (GAs) are known to interact with both jasmonate and ethylene pathways. wikidata.orgwikipedia.orgwikidata.orgcenmed.com

Role of Jasmonyl Acc in Plant Responses to Environmental Cues

Response to Abiotic Stress Conditions (e.g., salt, wounding, submergence)

Abiotic stresses such as high salinity, mechanical wounding, and submergence significantly impact plant growth and development. Both jasmonates and ethylene (B1197577) are known to play critical roles in mediating plant responses and tolerance to these conditions.

Under salt stress, JA signaling contributes to salt tolerance, influencing processes such as ion homeostasis and antioxidant defense. Similarly, ethylene is involved in enhancing salt tolerance, partly by regulating reactive oxygen species (ROS) levels and ion balance. The interaction and crosstalk between JA and ethylene pathways are important for fine-tuning the plant's response to salinity. As a conjugate of JA and ACC, JA-Acc's formation by JAR1 is part of the ACC conjugation process that influences ethylene biosynthesis and homeostasis. massbank.eufishersci.cawikipedia.orgwikipedia.org While some research suggests this compound might be more involved in biotic stress responses than osmotic stresses like salinity, its connection to both JA and ethylene pathways indicates a potential, albeit indirect, regulatory role in the plant's response to salt stress through modulating the balance and interaction of its precursor hormones.

Submergence imposes hypoxic conditions on plants, leading to increased ACC levels due to inhibited ethylene diffusion and altered biosynthesis. Ethylene plays a key role in adaptation mechanisms like petiole elongation in some species. Jasmonates are also involved in submergence responses and can modulate ethylene-mediated processes. The transport of ACC from roots to shoots is important during de-submergence. This compound, as a transportable ACC conjugate, could be involved in the long-distance signaling or regulation of hormone levels during and after submergence, contributing to the plant's ability to cope with oxygen deprivation and subsequent recovery.

Involvement in Biotic Stress Responses (e.g., pathogen interactions, insect feeding)

Plants activate distinct defense pathways in response to different types of biotic threats. The JA and ethylene signaling pathways are primarily associated with defenses against necrotrophic pathogens and herbivorous insects, particularly chewing insects, while the salicylic (B10762653) acid (SA) pathway is typically effective against biotrophic pathogens and sap-sucking insects. Crosstalk between these pathways allows plants to fine-tune their defense strategies based on the specific attacker.

In the context of pathogen interactions, the JA/ethylene pathways are crucial for mounting effective defenses against necrotrophic invaders. This compound, formed by JAR1, is linked to the JA signaling pathway which is central to these defenses. massbank.eu While direct studies on this compound's role in specific pathogen interactions are limited in the provided results, its proposed engagement in biotic stress responses and its influence on the JA and ethylene signaling network suggest it contributes to the plant's ability to respond to pathogen attack, likely through modulating the interplay between JA, ethylene, and potentially other defense hormones.

Insect feeding, especially by chewing herbivores, is a strong inducer of JA biosynthesis and subsequent activation of JA-dependent defenses. Ethylene also contributes to anti-herbivore defenses and interacts synergistically or antagonistically with JA signaling depending on the insect species and plant genotype. The formation of this compound by JAR1 is part of the JA conjugation process that is activated upon insect attack. massbank.eu By influencing the levels of JA and ACC and their signaling crosstalk, this compound likely plays a regulatory role in shaping the plant's defense response to insect herbivory.

Contribution to Plant Adaptation and Acclimation Mechanisms

Adaptation and acclimation to environmental stresses involve complex physiological and molecular adjustments mediated by various factors, including phytohormones. Jasmonates and ethylene are key players in these processes, enabling plants to enhance their tolerance and survival under adverse conditions.

JA is required for plant acclimation to combined abiotic stresses, such as high light and heat stress. Ethylene is also implicated in acclimation responses, including improved tolerance to salinity. The intricate crosstalk and interplay between JA and ethylene signaling pathways are essential for plants to integrate signals from the environment and activate appropriate adaptive mechanisms. This compound, as a molecule that connects and potentially modulates both JA and ethylene pathways, is positioned to contribute to plant adaptation and acclimation. Its formation and metabolism may provide a mechanism for fine-tuning hormonal balances and influencing the downstream gene expression and physiological changes necessary for enhanced stress tolerance. The transportability of this compound could also be relevant for systemic acclimation responses, allowing signals to be transmitted throughout the plant to prepare undamaged tissues for potential future stress.

While the specific, independent functions of this compound are still under investigation, its role as a conjugate of two pivotal stress hormones, its formation by a key enzyme in JA signaling (JAR1), and its ability to influence ethylene-dependent processes highlight its significance in the complex network of plant responses to environmental cues. Further research is needed to fully elucidate the precise mechanisms by which this compound contributes to plant adaptation and defense.

Advanced Analytical and Methodological Approaches for Jasmonyl Acc Research

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a validated and sensitive methodology for the rapid extraction and quantification of ACC and its conjugates, including JA-ACC, in plant tissues. nih.govugent.beresearchgate.net This technique is crucial for accurately determining the levels of these metabolites in biological samples.

The UPLC-MS/MS method typically involves a straightforward single-step sample preparation procedure, often based on mixed-mode solid phase extraction, which allows for efficient isolation of phytohormones from small tissue samples, even those less than 50 mg fresh weight. nih.gov The separated compounds are then detected and quantified using tandem mass spectrometry, frequently employing Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity. uantwerpen.be The use of isotope-labeled internal standards is common practice to correct for variations during sample processing and analysis, ensuring accurate quantification. uantwerpen.beresearchgate.net

Studies utilizing UPLC-MS/MS for the analysis of ethylene (B1197577) pathway metabolites have demonstrated the capability to quantify ACC and its conjugates like malonyl-ACC (MACC) and γ-glutamyl-ACC (GACC). The linearity range for jasmonyl-ACC quantification using MRM transitions has been reported to be between 10⁻⁸ M and 10⁻⁵ M, corresponding to 0.6 pmol and 0.6 µmol injected on column. uantwerpen.be While MACC and GACC have been successfully detected and quantified in vivo in Arabidopsis using this methodology, this compound has been reported as undetectable in vivo in wild-type and stress-treated Arabidopsis plants under the specific experimental conditions tested, although GACC was identified in vitro. nih.govugent.beresearchgate.netresearchgate.net This suggests that endogenous in vivo levels of this compound in Arabidopsis might be below the detection limits of the employed UPLC-MS/MS method or that its presence is highly transient or localized.

Stable Isotope Labeling and Tracing in Metabolic Flux Analysis

Stable isotope labeling and tracing are powerful tools for the quantitative study of metabolism and the elucidation of intracellular metabolic fluxes. nih.govresearchgate.net This approach involves introducing an isotopically enriched substrate into a biological system and subsequently analyzing the isotopic enrichment patterns in downstream metabolites using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR). nih.govfrontiersin.org By tracking the movement of isotopes through metabolic networks, researchers can deduce the rates and pathways of metabolic conversions. nih.gov

Metabolic flux analysis (MFA) based on stable isotope labeling can be applied in a targeted manner, focusing on the isotopic enrichment of a specific set of metabolites, or in a non-targeted approach to potentially uncover previously overlooked metabolic pathways or changes in flux. frontiersin.org The fundamental principle underlying MFA is that, under metabolic and isotopic steady-state conditions, the labeling pattern of a metabolite reflects the flux-weighted average of the labeling patterns of its substrates. nih.govresearchgate.net Careful selection of the isotopic tracer is crucial for effectively tracing the metabolic pathways of interest. nih.gov

While specific detailed research findings on this compound metabolic flux analysis using stable isotope labeling were not prominently featured in the provided information, the principles of this technique are directly applicable to studying the biosynthesis, turnover, and metabolic fate of this compound. By using labeled precursors of JA (e.g., labeled linolenic acid) or ACC (e.g., labeled SAM or methionine), researchers could trace the incorporation of isotopes into this compound and its downstream products, providing quantitative insights into the metabolic pathways and fluxes involved in this compound metabolism.

Genetic and Genomic Approaches for Investigating this compound Related Genes

Genetic and genomic approaches are indispensable for dissecting the biological roles of this compound and identifying and characterizing the genes involved in its synthesis, metabolism, and signaling. These approaches include gene expression profiling and mutant analysis.

Gene expression profiling, using techniques such as RNA-Sequencing or quantitative PCR, can reveal the transcriptional regulation of genes potentially involved in this compound pathways under different developmental stages, environmental conditions, or in response to various stimuli. Studies have investigated the expression patterns of genes related to ethylene biosynthesis (like ACS and ACO genes) and signaling, which are relevant given the proposed role of this compound in modulating ethylene-jasmonate cross-talk. researchgate.netresearchgate.net

Mutant analysis is a powerful tool to investigate the function of specific genes and the biological effects of altered this compound levels. For instance, the jasmonic acid resistance 1 (jar1) mutant, which is deficient in the JAR1 enzyme responsible for this compound formation, has been instrumental in studying this compound. medchemexpress.comchemsrc.comfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netnih.govoup.comresearchgate.netnih.gov Studies on jar1 mutants have shown altered levels of this compound nih.govresearchgate.netnih.gov and provided evidence that the root growth inhibition induced by exogenous this compound is independent of JA signaling but dependent on the ethylene signaling pathway. nih.govresearchgate.net Analysis of mutants in genes involved in ACC synthesis (e.g., ACS mutants) nih.gov and transport (e.g., LHT1 and LHT2 mutants) researchgate.netfrontiersin.orgmdpi.comresearchgate.net also contributes to understanding the broader context of this compound formation and function, given that ACC is a precursor of this compound. Genetic epistasis analysis between mutants can further clarify the genetic pathways in which this compound is involved. researchgate.net

Research findings from mutant analysis have provided significant insights into the biological activities attributed to this compound. For example, studies using jar1 mutants demonstrated that while JA-Ile was significantly lower in jar1 alleles compared to wild type, this compound levels were surprisingly higher in the mutants, suggesting the presence of other JA-conjugating enzymes. nih.gov This highlights the complexity of JA and ACC conjugation pathways and the utility of genetic approaches in their investigation.

Theoretical and Computational Studies on Jasmonyl Acc

Molecular Modeling of JA-ACC Interactions with Enzymes and Receptors

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are routinely employed to understand the interactions between small molecules (ligands) and biological macromolecules like enzymes and receptors. These methods can provide insights into binding affinities, interaction sites, and conformational changes upon binding. Studies on other plant hormones and related proteins illustrate the applicability of these techniques. For instance, molecular modeling has been used to investigate the interaction of different jasmonate compounds, specifically JA-Isoleucine (JA-Ile) and coronatine, with the jasmonic acid receptor COI1. fishersci.ca These studies revealed that the size and structure of the jasmonate conjugate influence its ability to fit into the receptor binding pocket. fishersci.ca

Given that this compound is formed by the enzyme JAR1 fishersci.atuni.lu, molecular modeling could be utilized to study the binding of jasmonic acid and ACC to JAR1 to understand the enzymatic conjugation process at a molecular level. Similarly, investigating potential interactions of this compound with known or putative receptors or binding proteins through computational modeling could elucidate its mechanism of action, particularly its ethylene-independent effects on root growth. fishersci.at Although specific computational studies on this compound's interaction with enzymes or receptors were not prominent in the search results, the successful application of these methods to other hormone-receptor and enzyme-substrate systems fishersci.camedchemexpress.commassbank.eu underscores their relevance for future this compound research.

Predictive Models for this compound Accumulation and Dynamics under Stress Conditions

Plants respond to various biotic and abiotic stresses by altering their hormone profiles, including the accumulation of jasmonic acid and its conjugates. Experimental studies have observed increased levels of JA and JA/ACC in plants subjected to stress conditions like drought. Understanding and predicting the dynamics of this compound accumulation under different stress scenarios is crucial for comprehending plant stress responses.

Future Research Directions and Non Clinical Applications

Elucidation of Full Biochemical and Molecular Mechanisms of JA-ACC Action

While it is known that this compound is formed by JAR1, the precise biochemical and molecular mechanisms by which this compound exerts its effects remain unclear frontiersin.org. Research indicates that this compound can inhibit root growth in Arabidopsis, and this inhibition appears to be independent of jasmonic acid signaling but dependent on the ethylene (B1197577) signaling pathway medchemexpress.comnih.gov. This suggests that the ACC moiety of this compound might be responsible for increasing ethylene production, leading to the observed root growth inhibition nih.gov. However, the exact steps and interactions involved in this process require further investigation. Elucidating the full biochemical pathway of this compound metabolism, including potential hydrolysis back to JA and ACC or further conjugation, is crucial. Understanding how this compound influences or is influenced by the enzymes involved in ethylene biosynthesis (ACC synthase and ACC oxidase) and JA-Ile conjugation (JAR1) is a key area for future study frontiersin.orgfrontiersin.orgresearchgate.net.

Identification of Novel this compound Binding Partners and Signaling Components

The identification of molecules that directly interact with this compound is essential for understanding its signaling role. While this compound's effect on root growth appears mediated through the ethylene pathway, the possibility of specific this compound receptors or binding partners that trigger unique signaling cascades, independent of or in conjunction with ethylene signaling, warrants exploration nih.gov. Research into potential binding proteins could involve techniques such as pull-down assays or affinity purification coupled with mass spectrometry. Discovering downstream signaling components that respond specifically to this compound or to the interplay between this compound and other hormones would provide critical insights into its regulatory functions frontiersin.org.

Discovery of Additional ACC-Jasmonate Conjugates

The discovery of this compound, along with other ACC conjugates like malonyl-ACC (MACC) and γ-glutamyl-ACC (GACC), suggests that other ACC-jasmonate conjugates may exist frontiersin.orgfrontiersin.orgfrontiersin.org. Future metabolic studies utilizing advanced analytical techniques such as high-resolution mass spectrometry could lead to the identification of novel conjugates. frontiersin.org Exploring the enzymes responsible for the formation and breakdown of these potential new conjugates would further illuminate the complex regulatory network involving ACC and jasmonates.

Agronomic Applications for Plant Development and Stress Management (e.g., abscission control, growth modulation)

The role of this compound in modulating the balance between JA and ethylene pathways suggests potential agronomic applications. Given its observed effect on root growth inhibition in Arabidopsis, further research could explore its impact on root architecture in various crops and its potential use in managing plant size or improving resource uptake efficiency. medchemexpress.comnih.gov The interplay between JA and ethylene is also critical in processes like abscission ( shedding of organs like leaves, flowers, or fruits) cabidigitallibrary.orgoup.com. Studies have shown that applications of JA and ACC, alone or in combination, can affect abscission in crops like table grapes, reducing fruit detachment force cabidigitallibrary.orgcabidigitallibrary.org. Investigating the specific role of this compound in the abscission process could lead to the development of new plant growth regulators for controlled harvesting or to prevent premature fruit drop cabidigitallibrary.orgcabidigitallibrary.org. Furthermore, as jasmonates are involved in plant responses to a wide range of stresses, exploring how this compound influences these responses could lead to strategies for enhancing plant tolerance to biotic and abiotic stresses arccjournals.com.

Exploration of this compound Roles in Plant-Microbe Symbioses and Interactions

Ethylene and ACC are known to play roles in plant-microbe interactions, including both beneficial symbioses and responses to pathogens frontiersin.orgnih.gov. Plant growth-promoting bacteria, for instance, can influence plant ethylene levels by producing ACC deaminase, an enzyme that breaks down ACC frontiersin.orgfrontiersin.orgmdpi.com. Given that this compound links JA and ACC pathways, its involvement in mediating plant responses to microbial signals is a promising area of research. Studies have indicated that the application of ACC and JA can repress the formation of the Hartig net in interactions between Laccaria bicolor and Populus roots, suggesting a role for these hormones in modulating symbiotic development nih.gov. Investigating how this compound influences the molecular dialogue between plants and beneficial microbes, as well as plant defense mechanisms against pathogens, could reveal new avenues for improving plant health and productivity through managing the plant microbiome nih.govfrontiersin.org.

Development of Advanced Genetic Engineering Strategies for this compound Pathway Manipulation

Understanding the genes and enzymes involved in this compound biosynthesis and metabolism opens possibilities for genetic engineering approaches. Manipulating the expression of JAR1 or other enzymes in the this compound pathway could alter endogenous this compound levels, potentially leading to desired changes in plant development, stress tolerance, or interactions with the environment frontiersin.orgchemsrc.comsemanticscholar.org. Developing targeted genetic strategies, such as using CRISPR-Cas9 to modify this compound related genes or employing inducible gene expression systems, could provide valuable tools for dissecting the specific functions of this compound and for developing crops with improved traits.

Q & A

Q. What is the biochemical role of JA-Acc in plant systems, and how does it differ from JA-Ile?

this compound is a conjugate of jasmonic acid (JA) and 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to ethylene. Its primary role involves modulating root growth inhibition, with ACC being the dominant inhibitory component. Unlike JA-Ile, which activates COI1-dependent signaling, this compound’s inhibitory effects at lower concentrations are weaker, suggesting ACC-mediated mechanisms overshadow JA signaling in this context . Methodologically, comparative bioassays using coi1 and etr1 mutants can isolate JA/ethylene contributions (see FAQ 3 for details).

Q. Which enzymes are critical for this compound biosynthesis, and how is their substrate specificity validated?

The JAR1 enzyme catalyzes JA conjugation but exhibits strict specificity for JA’s carboxyl group over biosynthetic intermediates (e.g., OPDA). Validation involves in vitro assays with purified JAR1 and HPLC/MS to quantify adenylated intermediates. For example, JAR1 shows negligible activity with 12-OH-JA, confirming its preference for JA . Researchers should include negative controls (e.g., non-substrate intermediates) and kinetic analyses to rule out off-target effects.

Advanced Research Questions

Q. How should experimental designs be structured to distinguish this compound’s effects from JA-Ile or ACC alone?

  • Genetic models : Use coi1-35 (JA-insensitive) and etr1 (ethylene-insensitive) mutants to decouple JA/ethylene pathways.
  • Concentration gradients : Test this compound across a range (e.g., 0.1–100 µM) to identify thresholds where ACC dominates inhibition.
  • Comparative treatments : Include JA-Ile and ACC-only controls.
  • Data normalization : Express root inhibition relative to wild-type responses. This approach clarifies pathway crosstalk and avoids conflating dose-dependent effects .

Q. How can researchers reconcile contradictory data on this compound’s efficacy across studies?

Contradictions often arise from:

  • Concentration variability : Higher this compound doses (>50 µM) mimic ACC’s strong inhibition, masking JA’s role.
  • Genetic backgrounds : Mutant lines (e.g., jar1-1) may retain residual enzyme activity.
  • Experimental context : Tissue-specific responses (e.g., roots vs. leaves) alter outcomes. Mitigation strategies include standardizing dose ranges, validating mutant phenotypes, and reporting growth conditions (e.g., light, media composition) .

Q. What methodologies are recommended for analyzing JAR1’s substrate specificity?

  • Enzyme assays : Incubate JAR1 with JA, OPDA, or 12-OH-JA, and quantify adenylated products via LC-MS.
  • Mutant complementation : Express JAR1 in jar1-1 mutants and assess rescue of JA-Ile biosynthesis.
  • Structural modeling : Use AlphaFold to predict active-site interactions with substrates. These steps confirm mechanistic specificity and reduce false positives .

Q. How should mutant phenotypes (e.g., coi1 vs. etr1) inform interpretations of this compound signaling?

  • coi1-35’s resistance to JA-Ile but sensitivity to this compound implicates ACC as the primary inhibitor.
  • etr1 jar1-1 double mutants show enhanced resistance, confirming ethylene’s dominance.
  • Statistical tests (ANOVA with post-hoc Tukey) should compare inhibition rates across genotypes. This hierarchy clarifies pathway interactions and prioritizes ethylene in this compound studies .

Methodological & Theoretical Considerations

Q. Why is this compound significant for broader research on plant stress signaling?

this compound exemplifies phytohormone crosstalk, particularly JA-ethylene interplay during abiotic/biotic stress. Its study advances:

  • Mechanistic insights : How conjugate structures dictate signaling outcomes.
  • Agricultural applications : Engineering stress-tolerant crops via hormone pathway modulation.
  • Analytical techniques : Protocols for quantifying conjugated metabolites in complex matrices. Cross-disciplinary collaboration (e.g., biochemistry, genetics) is essential to address these dimensions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.